molecular formula C6H12O5S B14223606 2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid CAS No. 736110-50-2

2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid

Cat. No.: B14223606
CAS No.: 736110-50-2
M. Wt: 196.22 g/mol
InChI Key: RLLIGGXITPQSKK-UHFFFAOYSA-N
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Description

2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid is a chemical compound known for its unique structure and properties. This compound features a hydroxy group, an allyl ether, and a sulfonic acid group, making it versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid typically involves the reaction of 2-hydroxypropane-1-sulfonic acid with allyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes etherification to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate and the final product, often involving temperature control and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 2-oxo-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid.

    Reduction: Formation of 2-hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonate.

    Substitution: Formation of substituted allyl ethers.

Scientific Research Applications

2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of surfactants and detergents.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and sulfonic acid groups facilitate binding to active sites, while the allyl ether moiety can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid stands out due to its combination of functional groups, which confer unique reactivity and versatility in various applications. Its ability to participate in multiple types of chemical reactions makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

736110-50-2

Molecular Formula

C6H12O5S

Molecular Weight

196.22 g/mol

IUPAC Name

2-hydroxy-1-prop-2-enoxypropane-1-sulfonic acid

InChI

InChI=1S/C6H12O5S/c1-3-4-11-6(5(2)7)12(8,9)10/h3,5-7H,1,4H2,2H3,(H,8,9,10)

InChI Key

RLLIGGXITPQSKK-UHFFFAOYSA-N

Canonical SMILES

CC(C(OCC=C)S(=O)(=O)O)O

Origin of Product

United States

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